3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Affinity and Binding Modes at Adenosine Receptors
Research has delved into the affinity and binding modes of tricyclic pyrimido- and pyrazinoxanthines, including compounds structurally related to 3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, at human and rat adenosine receptors (ARs). These compounds have shown selectivity for different AR subtypes, which could be beneficial for targeting specific receptor-mediated pathways in neurodegenerative diseases and other conditions (E. Szymańska et al., 2016).
Anti-inflammatory Activity
A series of substituted analogs based on the pyrimido[2,1-f]purine ring system have demonstrated significant anti-inflammatory activity in rat models. These compounds, through their interaction with biological targets, offer a pathway for the development of new anti-inflammatory agents (J. Kaminski et al., 1989).
Novel Synthetic Approaches
Studies have also focused on the synthesis of derivatives of the pyrimido[2,1-f]purine ring system, providing insights into novel synthetic approaches that could be utilized for the development of compounds with potential therapeutic applications. These synthetic methodologies allow for the exploration of new chemical spaces and the discovery of compounds with unique biological activities (Ondrej Simo et al., 1998).
properties
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-20-15-14(16(24)23(18(20)25)11-12-26-2)22-10-6-9-21(17(22)19-15)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJBIRAPIYENIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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